molecular formula C18H18FN3 B14610148 7-Ethyl-5-(2-fluorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine CAS No. 59468-32-5

7-Ethyl-5-(2-fluorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine

Cat. No.: B14610148
CAS No.: 59468-32-5
M. Wt: 295.4 g/mol
InChI Key: MRPLGXTWKFSCKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethyl-5-(2-fluorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant properties . This particular compound is characterized by the presence of an ethyl group at the 7th position, a fluorophenyl group at the 5th position, and a methyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-5-(2-fluorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine typically involves the following steps:

    Formation of the Benzodiazepine Core: The core structure is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions.

    Attachment of the Fluorophenyl Group: This step involves a substitution reaction where a fluorophenyl group is attached to the benzodiazepine core.

    Methylation of the Nitrogen Atom: The final step involves methylation of the nitrogen atom to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-5-(2-fluorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, each with potentially different pharmacological properties .

Scientific Research Applications

7-Ethyl-5-(2-fluorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Ethyl-5-(2-fluorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects . The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to neurotransmitter modulation .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

7-Ethyl-5-(2-fluorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the fluorophenyl group, in particular, can influence its binding affinity and efficacy at GABA receptors .

Properties

CAS No.

59468-32-5

Molecular Formula

C18H18FN3

Molecular Weight

295.4 g/mol

IUPAC Name

7-ethyl-5-(2-fluorophenyl)-N-methyl-1,3-dihydro-1,4-benzodiazepin-2-imine

InChI

InChI=1S/C18H18FN3/c1-3-12-8-9-16-14(10-12)18(21-11-17(20-2)22-16)13-6-4-5-7-15(13)19/h4-10H,3,11H2,1-2H3,(H,20,22)

InChI Key

MRPLGXTWKFSCKZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=NC)CN=C2C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.